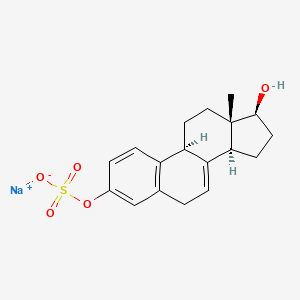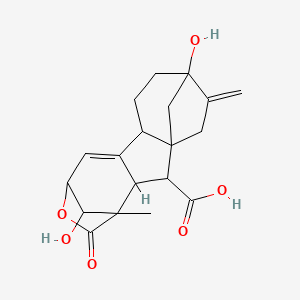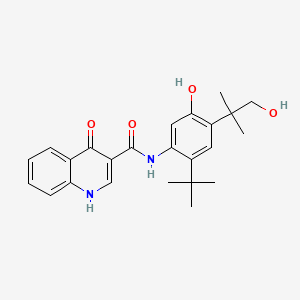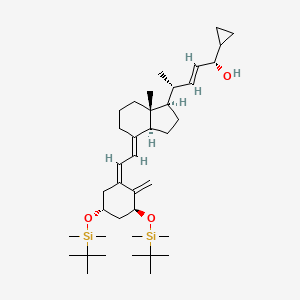
Felodipine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felodipine is a medication used in the management and treatment of essential hypertension . It is a member of the dihydropyridine class of calcium channel blockers . Reduction in blood pressure lowers the risk of cardiovascular morbidity and mortality .
Synthesis Analysis
The drug was subjected to various stress conditions like acidic, basic, oxidation, UV light, and thermal conditions . Considerable degradation was observed during base hydrolysis .
Molecular Structure Analysis
Single crystals of the crystallosolvates [felodipine + N-methylformamide] and [Fel + DMF] with 1:1 stoichiometry were grown, and their structures were solved by X-ray diffraction methods . The crystal structures were analyzed together with the already published felodipine forms I and II, and crystallosolvate [Fel + formamide] .
Chemical Reactions Analysis
A rapid, sensitive, robust, and specific method for the determination of felodipine in human plasma was developed using a high-performance liquid chromatographic mass spectroscopic technique .
Physical And Chemical Properties Analysis
Form IV of Felodipine has higher melting temperature but lower melting enthalpy compared to Form I . Hence, according to the heat of fusion rule, polymorphs I and IV should be in an enantiotropic relationship . Form I is thermodynamically more stable than form IV at room temperature .
Aplicaciones Científicas De Investigación
Enhancement of Oral Bioavailability
Felodipine is known for its poor solubility and extensive hepatic metabolism, which results in low oral bioavailability. Research has been conducted to improve this by using solid lipid nanoparticles (SLNs) to enhance absorption and reduce first-pass metabolism . This application is crucial for improving the clinical efficacy of felodipine.
Development of Extended-Release Tablets
The optimization of preformulation and formulation parameters has led to the development of new extended-release tablets containing felodipine . This application is significant for maintaining consistent drug levels in the bloodstream, thereby enhancing therapeutic outcomes and patient compliance.
Analytical Methods for Pharmaceutical Dosage Forms
Felodipine’s analytical methods have been reviewed to ensure quality control in pharmaceutical dosage forms . This application is essential for the pharmaceutical industry to maintain the integrity and efficacy of felodipine-based medications.
Hypertension Management
As a calcium channel blocker, felodipine is primarily used to manage hypertension by significantly lowering systolic and diastolic blood pressure . This application remains one of the core uses of felodipine in clinical settings.
Mecanismo De Acción
Target of Action
Felodipine-d5, like its parent compound Felodipine, is a long-acting 1,4-dihydropyridine calcium channel blocker (CCB) . It primarily targets vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralcorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .
Mode of Action
Felodipine-d5 decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It reversibly competes against other dihydropyridine calcium channel blockers for binding sites in vascular smooth muscle and cultured rabbit atrial cells .
Biochemical Pathways
Felodipine-d5 affects the calcium ion transport pathway. By inhibiting the influx of calcium in smooth muscle cells, Felodipine prevents calcium-dependent myocyte contraction and vasoconstriction . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery in patients with vasospastic angina .
Pharmacokinetics
Felodipine-d5, like Felodipine, is extensively metabolized in humans. About 62% of an orally given dose of Felodipine is excreted into the urine . No parent compound is found in the urine, and the identified metabolites are known to be less pharmacologically active than the parent compound . Approximately 10% of the given oral dose is excreted in feces . Felodipine is a substrate of the major metabolic enzyme CYP3A4 , and it undergoes extensive first-pass metabolism, leading to a low oral bioavailability of about 15% .
Result of Action
The molecular and cellular effects of Felodipine-d5’s action are primarily the relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery in patients with vasospastic angina . The pharmacodynamic effect of Felodipine directly correlates with its plasma concentration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Felodipine-d5. For instance, the metabolism and excretion of Felodipine can be affected by the individual’s hepatic function . Additionally, the oral bioavailability of Felodipine can be influenced by the presence of food in the stomach at the time of administration . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for Felodipine is 0.22, indicating that the use of Felodipine presents a low risk to the environment .
Safety and Hazards
Direcciones Futuras
Felodipine is usually taken once per day . You may take felodipine with or without food, but take it the same way each time . Swallow the tablet whole and do not crush, break, or dissolve it . Your blood pressure will need to be checked often . Keep using felodipine even if you feel well . High blood pressure often has no symptoms .
Propiedades
| { "Design of the Synthesis Pathway": "Felodipine-d5 can be synthesized by introducing five deuterium atoms into the felodipine structure. This can be achieved by using deuterated starting materials and incorporating them into the synthesis pathway.", "Starting Materials": ["Deuterated benzaldehyde", "Deuterated 2-nitrobenzyl alcohol", "Deuterated 3-methylbutyraldehyde", "Deuterated 4-chloro-3,5-dimethylphenol", "Deuterated ethyl acetoacetate", "Sodium hydride", "Acetic acid", "Methanol", "Tetrahydrofuran"], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated 2-nitrobenzyl alcohol in the presence of sodium hydride in tetrahydrofuran to form deuterated nitrochalcone", "Step 2: Reduction of deuterated nitrochalcone with sodium hydride in methanol to form deuterated chalcone", "Step 3: Aldol condensation of deuterated chalcone and deuterated 3-methylbutyraldehyde in the presence of sodium hydride in tetrahydrofuran to form deuterated 1,4-dihydropyridine", "Step 4: Cyclization of deuterated 1,4-dihydropyridine with deuterated 4-chloro-3,5-dimethylphenol in the presence of acetic acid to form deuterated felodipine-d5", "Step 5: Purification of deuterated felodipine-d5 by recrystallization" ]} | |
Número CAS |
1242281-38-4 |
Nombre del producto |
Felodipine-d5 |
Fórmula molecular |
C18H14Cl2NO4D5 |
Peso molecular |
389.29 |
Apariencia |
White to Pale Yellow Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
72509-76-3 (unlabelled) |
Sinónimos |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5 |
Etiqueta |
Felodipine |
Origen del producto |
United States |
Q & A
Q1: What is the purpose of using Felodipine-d5 in this study?
A1: Felodipine-d5 serves as an internal standard (IS) in the LC-MS/MS method for Felodipine quantification in human plasma []. The use of an IS like Felodipine-d5 is crucial in analytical chemistry, especially in quantitative analysis using mass spectrometry. It corrects for variations during sample preparation and ionization, ultimately improving the accuracy and precision of Felodipine measurements.
Q2: How does the analytical method differentiate between Felodipine and Felodipine-d5?
A2: The method utilizes mass spectrometry with multiple reaction monitoring (MRM) for detection []. This technique allows for the specific selection and monitoring of characteristic fragment ions produced from both Felodipine and Felodipine-d5. The difference in mass between the two compounds (due to the deuterium atoms in Felodipine-d5) allows for their distinct detection and quantification. Specifically, the MRM transitions are monitored at m/z 384.0 & daughter ion 338.0 for Felodipine and m/z 389.1 & daughter ion 338.1 for Felodipine-d5 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)




